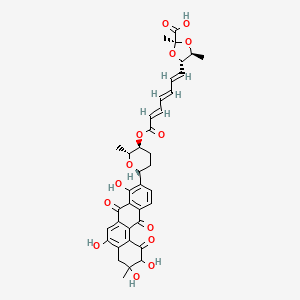![molecular formula C7H12ClN3 B1487392 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 733757-76-1](/img/structure/B1487392.png)
3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Descripción general
Descripción
The compound “3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride” belongs to a class of compounds known as pyrazolopyridines . Pyrazolopyridines are nitrogen-containing heterocycles and are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One approach involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Aplicaciones Científicas De Investigación
Pharmacology: Anticoagulant Research
This compound has been identified as a structural analog to apixaban , a potent and selective inhibitor of blood coagulation factor Xa . Its relevance in pharmacology is primarily due to its potential as an anticoagulant, which could be beneficial for developing new medications for preventing and treating thromboembolic diseases.
Oncology: Antiproliferative Agent Development
In oncology, derivatives of the pyrazolopyridine scaffold, which include the core structure of this compound, have shown promise as antiproliferative agents . They have been evaluated for their efficacy against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) .
Neuroscience: Central Nervous System Drug Development
The pyrazolopyridine derivatives are important for developing drugs for the central nervous system. They have been explored for their potential in treating viral, inflammatory, tumor, cardiovascular, and bacterial diseases, acting as antagonists of various receptors .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound’s framework is utilized in the study of enzyme inhibition. It serves as a key structure in the development of inhibitors for enzymes like dipeptidyl peptidase 4 (DPP-4), which is significant in type 2 diabetes management .
Molecular Biology: DNA Ligase Inhibition
The compound’s analogs have been used in molecular biology as bacterial DNA ligase inhibitors. This application is crucial for understanding bacterial replication and transcription processes, providing a pathway for developing new antibiotics .
Medicinal Chemistry: Synthesis of Bioactive Molecules
In medicinal chemistry, the compound is used as a building block for synthesizing various bioactive molecules. Its versatility allows for the creation of compounds with potential antidepressant, antipsychotic, antihistamine, anti-fungal, anticancer, antioxidant, and anti-inflammatory properties .
Mecanismo De Acción
Propiedades
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-6-4-8-3-2-7(6)10-9-5;/h8H,2-4H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVZBQGQXWOBON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=NN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride | |
CAS RN |
157327-46-3 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-3-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157327-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-{2-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487313.png)
![2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine](/img/structure/B1487316.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid hydrochloride](/img/structure/B1487317.png)





![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride](/img/structure/B1487328.png)
![Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate](/img/structure/B1487330.png)

